Glycerol phosphate disodium salt hydrate
Description
Significance as a Fundamental Biochemical Compound
Glycerol (B35011) phosphate (B84403), the core component of the disodium (B8443419) salt hydrate (B1144303), is a cornerstone of intermediary metabolism, positioned at the critical junction of carbohydrate and lipid metabolism. researchgate.netresearchgate.net Its significance arises from its dual origin: it can be synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, or through the phosphorylation of glycerol, which is released during the breakdown of fats (lipolysis). wikipedia.orgtaylorandfrancis.com This dual-sourcing places glycerol phosphate at the heart of cellular energy and biosynthetic regulation.
As a fundamental biochemical, its primary roles include:
A Precursor for Glycerolipid Synthesis: Glycerol-3-phosphate is the essential starting material for the de novo synthesis of all glycerolipids, including triglycerides (for energy storage) and phospholipids (B1166683) (the primary components of all biological membranes). wikipedia.orgnih.gov The pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid, a key branch-point intermediate. nih.govmdpi.com
A Link Between Glycolysis and Oxidative Phosphorylation: It is a key component of the glycerol-3-phosphate shuttle, a mechanism that transports reducing equivalents from NADH generated in the cytoplasm during glycolysis into the mitochondria for ATP production via the electron transport chain. wikipedia.orgsketchy.com
A Regulator of Metabolic Balance: The concentration of glycerol-3-phosphate can influence the balance between glucose and lipid metabolism. researchgate.netresearchgate.net Elevated levels can drive the synthesis of glycerolipids, while its regulated breakdown by enzymes like glycerol-3-phosphate phosphatase can control metabolic flux. researchgate.netnih.gov
The molecular structure of glycerol phosphate allows it to be a key player in understanding cellular phosphorylation, serving as a fundamental substrate in a wide array of metabolic transformations. pubcompare.ai
| Physicochemical Properties of Glycerol Phosphate Disodium Salt Hydrate | |
| Chemical Formula | C₃H₇Na₂O₆P · xH₂O sigmaaldrich.comsigmaaldrich.com |
| Appearance | White crystalline powder nih.gov |
| Solubility | Soluble in water chemicalbook.com |
| IUPAC Name | disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate nih.gov |
| Molecular Weight | 216.04 g/mol (anhydrous basis) sigmaaldrich.com |
Overview of its Multifaceted Roles in Biological Systems
Glycerol phosphate's central position in metabolism gives rise to its involvement in a diverse range of cellular functions, from energy production and membrane synthesis to cell signaling and mineralization.
Energy Metabolism: The Glycerol-3-Phosphate Shuttle The glycerol-3-phosphate shuttle is a crucial mechanism, particularly in tissues with high energy demands like the brain and skeletal muscle, for transferring electrons from NADH produced during glycolysis into the mitochondria. wikipedia.orgfiveable.me The inner mitochondrial membrane is impermeable to NADH. wikipedia.org This shuttle circumvents this barrier. Cytosolic glycerol-3-phosphate dehydrogenase converts dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.org Glycerol-3-phosphate then moves across the outer mitochondrial membrane and is re-oxidized to DHAP by a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase located on the inner membrane. wikipedia.orgaklectures.com This process reduces FAD to FADH₂, which then donates its electrons to the electron transport chain, contributing to ATP synthesis. sketchy.comfiveable.me This shuttle ensures that the energy potential of cytosolic NADH is captured and that NAD+ is regenerated to sustain glycolysis. wikipedia.org
Biosynthesis of Lipids Glycerol-3-phosphate is the backbone upon which phospholipids and triacylglycerols are built. taylorandfrancis.comyoutube.com The process, known as the glycerol-3-phosphate pathway, begins with the sequential acylation of glycerol-3-phosphate to produce phosphatidic acid. nih.gov Phosphatidic acid is a critical intermediate that can be directed toward the synthesis of various phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylglycerol, which are essential for forming cell and organelle membranes. nih.govwikipedia.org Alternatively, phosphatidic acid can be dephosphorylated to form diacylglycerol, the precursor for the synthesis of triacylglycerols (triglycerides), the primary form of energy storage in adipose tissue. nih.gov
Cell Signaling and Mineralization In research contexts, this compound serves as a phosphate donor and has been shown to influence cellular signaling pathways. smolecule.com It can act as an inhibitor of protein phosphatases, enzymes that dephosphorylate proteins, thereby affecting signal transduction cascades. smolecule.comsigmaaldrich.com Its ability to provide phosphate ions is widely exploited in cell culture studies, particularly in the context of bone biology. myskinrecipes.com It is used to promote the mineralization of the bone matrix by osteoblasts, the cells responsible for bone formation. myskinrecipes.comwindows.net Studies have shown that it accelerates calcification in vascular smooth muscle cells and enhances mineralization processes in osteoblasts and chondrocytes. smolecule.comchemicalbook.com
| Key Roles of Glycerol Phosphate in Biological Systems | Description | Primary Involved Pathways |
| Energy Production | Transports reducing equivalents from cytosolic NADH into mitochondria for ATP synthesis. wikipedia.orgfiveable.me | Glycerol-3-Phosphate Shuttle, Glycolysis, Oxidative Phosphorylation |
| Lipid Synthesis | Serves as the structural backbone for the de novo synthesis of phospholipids and triglycerides. wikipedia.orgnih.gov | Glycerolipid Biosynthesis, Fatty Acid Metabolism |
| Cell Signaling | Acts as a phosphate donor and can inhibit protein phosphatases, influencing signaling cascades. smolecule.comsigmaaldrich.com | Signal Transduction Pathways |
| Mineralization | Provides phosphate ions to promote the formation of hydroxyapatite, a key component of bone. chemicalbook.commyskinrecipes.com | Bone Mineralization, Osteoblast Differentiation |
Historical Context of Glycerol Phosphate Research
The study of glycerol phosphate and its roles in biology has evolved over many decades. Early research focused on its fundamental place in metabolism. The glycerol phosphate shuttle was first described as a primary route for mitochondrial transport in the flight muscles of insects, which have an exceptionally high metabolic rate. wikipedia.org For some time, it was thought that this shuttle might be less significant in mammals. wikipedia.org However, subsequent research demonstrated high activity of the shuttle's key enzymes in specific mammalian tissues, including brown adipose tissue and pancreatic β-islets, confirming its importance beyond invertebrates. wikipedia.org
The role of glycerol-3-phosphate as the precursor for glycerolipid synthesis has been a foundational concept in biochemistry for decades, forming a core part of our understanding of lipid metabolism. researchgate.netnih.gov More recent discoveries have continued to refine this understanding. For instance, the existence of a specific glycerol-3-phosphate phosphatase (G3PP) in mammalian cells was only firmly established in recent years. wikipedia.orgnih.gov Previously, it was believed that such an enzyme was primarily present in plants and lower organisms. nih.gov This discovery has opened new avenues of research into how mammalian cells regulate the levels of glycerol-3-phosphate and, consequently, control the interplay between glucose and fat metabolism, with implications for metabolic diseases. researchgate.netnih.gov The prebiotic formation of glycerol phosphates has also been a subject of study, highlighting their potential crucial role in the origin of life and the evolution of cell membranes. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNKPAERNWEDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55073-41-1 | |
| Record name | Sodium glycerophosphate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055073411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Formation Mechanisms of Glycerol Phosphate Disodium Salt Hydrate
Chemical Synthesis Methodologies
Chemical synthesis offers robust methods for producing glycerol (B35011) phosphate (B84403), often targeting high purity and specific isomers, such as the beta-isomer (glycerol 2-phosphate). google.comgoogle.com These techniques range from direct reactions to more complex, multi-step phosphorylation processes.
Direct reaction methods involve the phosphorylation of glycerol by reacting it with a phosphate source. Research has shown that heating glycerol with inorganic phosphates can yield its phosphorylated derivatives. nih.gov These reactions are often facilitated by specific solvents and catalysts. For instance, studies have successfully synthesized glycerol phosphates in non-aqueous solvents like formamide (B127407) and deep eutectic solvents (DES). nih.gov A deep eutectic solvent consisting of choline (B1196258) chloride and glycerol has proven to be an effective medium for this reaction. nih.gov
The process typically involves heating glycerol and a phosphate source, such as sodium phosphate, at elevated temperatures (e.g., 85°C) for an extended period. nih.gov The yield of these direct phosphorylation reactions can be significantly improved by the presence of mineral catalysts. nih.gov
To achieve higher purity and isomeric specificity, more refined chemical phosphorylation techniques are employed. A significant challenge in glycerol phosphate synthesis is the common formation of a mixture of alpha and beta isomers, which are difficult to separate. google.comgoogle.com
A patented process for synthesizing highly pure beta-glycerol phosphate (glycerol 2-phosphate disodium (B8443419) salt hydrate) involves a multi-step approach to prevent isomeric contamination. google.comgoogle.comgoogleapis.com This method utilizes a protected glycerol molecule as the starting material to ensure that phosphorylation occurs only at the desired position. google.com The process generally involves:
Protection: Starting with a 1,3-diprotected glycerol, where the primary hydroxyl groups are blocked. google.com
Phosphorylation: Reacting the protected glycerol with a phosphorylating agent, which adds a phosphate group to the unprotected secondary hydroxyl group. googleapis.com
Deprotection: Removing the protecting groups to yield the final beta-glycerol phosphate. google.com
This controlled pathway can produce a product that is greater than 99% by weight of the β-isomer, efficiently preventing or removing impurities like the alpha isomer and inorganic salts. google.comgoogleapis.com
Table 1: Overview of Chemical Synthesis Techniques
| Method | Description | Key Reactants & Conditions | Primary Outcome | Reference |
|---|---|---|---|---|
| Direct Reaction | Direct heating of glycerol with a phosphate source. | Glycerol, Inorganic Phosphate (e.g., sodium phosphate), Non-aqueous solvents (formamide, DES), 85°C. | Mixture of glycerol phosphate isomers. | nih.gov |
| Protected Phosphorylation | Multi-step synthesis using a protected glycerol starting material. | 1,3-diprotected glycerol, Phosphorylating agent, Deprotection step. | High-purity beta-glycerol phosphate disodium salt hydrate (B1144303) (>99%). | google.comgoogle.comgoogleapis.com |
Enzymatic Synthesis Routes
Living organisms synthesize glycerol phosphate with high efficiency and stereospecificity using enzymes. These biocatalytic routes are central to metabolism, linking glycerol to lipid biosynthesis and energy production pathways. wikipedia.orgwikipedia.org
The primary enzyme responsible for glycerol phosphorylation in most organisms is glycerol kinase (GK). wikipedia.orgdovepress.comtaylorandfrancis.com This enzyme catalyzes the transfer of a phosphate group from a donor molecule to glycerol, producing glycerol 3-phosphate (G3P). taylorandfrancis.compearson.com This reaction is the rate-limiting step in glycerol utilization and is crucial for integrating glycerol derived from the breakdown of fats into cellular metabolism. wikipedia.orgtaylorandfrancis.com The enzyme specifically phosphorylates glycerol to L-α-glycerophosphate (G3P), which is a key precursor for the synthesis of glycerophospholipids, the main components of cellular membranes. wikipedia.orgacs.org
Glycerol kinase-mediated phosphorylation is an energy-dependent process that utilizes adenosine (B11128) triphosphate (ATP) as the phosphate donor. pearson.comacs.org The reaction is as follows:
Glycerol + ATP → Glycerol 3-Phosphate + ADP wikipedia.org
This ATP-dependent system ensures that glycerol is efficiently converted into a form that can enter the glycolysis pathway. wikipedia.orgwikipedia.org Once glycerol 3-phosphate is formed, it is oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate. wikipedia.orgyoutube.com This allows the carbon backbone of glycerol to be used for energy generation or glucose synthesis. wikipedia.org Besides glycerol kinase, other enzymes such as certain acid phosphatases have also been shown to catalyze the phosphorylation of glycerol, using pyrophosphate or monophosphate as the phosphate source. researchgate.net
Table 2: Key Enzymes in Glycerol Phosphate Synthesis
| Enzyme | Function | Phosphate Source | Product | Reference |
|---|---|---|---|---|
| Glycerol Kinase (GK) | Catalyzes the primary phosphorylation of glycerol in metabolic pathways. | ATP | sn-Glycerol 3-phosphate | wikipedia.orgdovepress.compearson.com |
| Acid Phosphatase (e.g., PhoN-Sf) | Can be used for in vitro synthesis of glycerol phosphate. | Pyrophosphate (PPi) | rac-Glycerol-1-phosphate | researchgate.net |
| Phytase | Can catalyze the direct condensation of monophosphate and glycerol. | Monophosphate (Pi) | rac-Glycerol-1-phosphate | researchgate.net |
Abiotic Formation and Prebiotic Relevance
Glycerol phosphate is considered a potentially prebiotic molecule, meaning it could have formed on the early Earth before the advent of life. nih.govmdpi.com Its role as a fundamental part of phospholipids (B1166683) gives its prebiotic synthesis particular importance for theories on the origin of protocells. nih.gov Glycerol itself has been identified in meteorites, suggesting its availability on the prebiotic Earth. nih.gov
Studies have demonstrated that glycerol can be phosphorylated under simulated prebiotic conditions. The formation of glycerol phosphates has been reported in aqueous solutions containing glycerol, a phosphate source like ammonium (B1175870) dihydrogen phosphate, and a condensation agent such as urea (B33335) or cyanamide (B42294) at 85°C. mdpi.com
The presence of minerals is thought to have played a significant catalytic role. mdpi.commdpi.com
Silicate (B1173343) Minerals: Silicates like quartz sand and kaolinite (B1170537) clay have been shown to improve the yield of glycerol phosphorylation in non-aqueous solvents, with some experiments achieving yields as high as 90%. nih.gov
Other Minerals: Other prebiotically plausible minerals, including garnet, hematite, and olivine, have also been reported to successfully catalyze the formation of glycerol phosphates under various conditions. mdpi.comresearchgate.net
These findings support the hypothesis that non-aqueous environments, perhaps in drying pools on the early Earth containing essential ingredients and mineral catalysts, could have been favorable sites for the formation of crucial biomolecules like glycerol phosphate. nih.govmdpi.com
Table 3: Conditions for Prebiotic Synthesis of Glycerol Phosphate
| Condition/Component | Role in Synthesis | Example | Reference |
|---|---|---|---|
| Solvents | Provide a medium for the reaction, often non-aqueous to favor dehydration. | Formamide, Deep Eutectic Solvents (DES) | nih.gov |
| Energy Source | Drives the condensation reaction. | Heating (e.g., 85°C) | nih.govmdpi.com |
| Condensing Agents | Facilitate the removal of water to form the phosphate ester bond. | Urea, Cyanamide | mdpi.commdpi.com |
| Mineral Catalysts | Lower the activation energy and may provide selectivity. | Kaolinite, Quartz, Hematite, Olivine | nih.govmdpi.comresearchgate.net |
Enzymatic Interactions and Regulatory Mechanisms Involving Glycerol Phosphate Disodium Salt Hydrate
Serine-Threonine Phosphatase Inhibition Mechanisms
β-glycerophosphate is a potent inhibitor of serine/threonine phosphatases. bostonbioproducts.com These enzymes function by removing phosphate (B84403) groups from serine and threonine residues on proteins. By inhibiting their activity, β-glycerophosphate helps to preserve the phosphorylation state of target proteins, which is crucial for studying phosphorylation-dependent signaling pathways. cellsignal.com
β-glycerophosphate is frequently utilized as a component in broad-spectrum phosphatase inhibitor cocktails. cellsignal.combostonbioproducts.combostonbioproducts.com These cocktails are designed to protect proteins from dephosphorylation by a wide range of endogenous phosphatases that are released during cell lysis. cellsignal.comthermofisher.com The inclusion of β-glycerophosphate, often combined with other inhibitors like sodium fluoride, sodium pyrophosphate, and sodium orthovanadate, ensures comprehensive protection against both serine/threonine and tyrosine phosphatases. cellsignal.combostonbioproducts.comgbiosciences.com This broad-spectrum activity is essential for preserving the integrity of phosphoproteins during extraction and analysis. thermofisher.com
Table 1: Components of a Typical Broad-Spectrum Phosphatase Inhibitor Cocktail
| Inhibitor | Target Class |
|---|---|
| β-Glycerophosphate | Serine/Threonine Phosphatases |
| Sodium Fluoride | Serine/Threonine and Acid Phosphatases |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases (e.g., PP1, PP2A) |
| Sodium Orthovanadate | Tyrosine and Alkaline Phosphatases |
This table summarizes the components and targets of common broad-spectrum phosphatase inhibitor cocktails that include β-glycerophosphate. cellsignal.combostonbioproducts.comgbiosciences.com
The inhibitory action of β-glycerophosphate can occur through competitive binding with the active site of phosphatases. nih.gov In this mechanism, the inhibitor molecule resembles the structure of the enzyme's natural substrate and competes with it for binding to the active site. libretexts.orgyoutube.com Research on the alkaline phosphatase (AlkPase) from the brush border membrane of the tapeworm Hymenolepis diminuta demonstrated that β-glycerophosphate acts as a competitive inhibitor of the hydrolysis of the substrate p-nitrophenyl phosphate. nih.gov This competitive action means that the inhibition can be overcome by increasing the concentration of the substrate. youtube.com
The inhibition of serine/threonine phosphatases by β-glycerophosphate is characterized by reversible kinetics. thermofisher.com Reversible inhibition involves non-covalent binding between the inhibitor and the enzyme, allowing the enzyme to regain its activity if the inhibitor is removed. numberanalytics.comlibretexts.org This is in contrast to irreversible inhibitors that typically form strong, covalent bonds with the enzyme. thermofisher.com The reversible nature of β-glycerophosphate's binding makes it a useful tool for the controlled study of phosphorylation events. numberanalytics.com
Table 2: Kinetic Profile of β-Glycerophosphate Inhibition
| Characteristic | Description | Source |
|---|---|---|
| Inhibition Type | Reversible | thermofisher.com |
| Mechanism | Competitive (demonstrated with Alkaline Phosphatase) | nih.gov |
| Target Class | Serine/Threonine Phosphatases | bostonbioproducts.combostonbioproducts.comthermofisher.com |
This table provides a summary of the kinetic properties of β-glycerophosphate as an enzyme inhibitor.
Modulation of Protein Kinase Activity and Phosphorylation Cascades
By inhibiting phosphatases, β-glycerophosphate indirectly modulates the activity of protein kinases and the phosphorylation cascades they regulate. nih.gov Protein phosphorylation is a dynamic process balanced by the opposing activities of kinases (which add phosphate groups) and phosphatases (which remove them). cellsignal.comnih.gov
When phosphatase activity is inhibited by β-glycerophosphate, the phosphate groups added by kinases persist on their protein substrates for a longer duration. researchgate.net This sustained phosphorylation state can amplify and prolong the signaling cascade. For instance, the inhibition of phosphatases is critical for maintaining the activation of key signaling molecules like MAP kinase, whose activity is part of a larger kinase cascade stimulated by growth factors. nih.gov Studies have suggested that the ability of β-glycerophosphate to block phosphoprotein phosphatase activity can alter the patterns of matrix protein phosphorylation, thereby influencing complex biological processes like cell mineralization. nih.gov This modulation is central to its role in in-vitro osteogenic differentiation studies, where it is used alongside compounds like ascorbic acid and dexamethasone (B1670325) to maintain the phosphorylated state of proteins involved in bone formation. apexbt.commdpi.com
Interaction with Alkaline Phosphatase
β-glycerophosphate has a well-documented, albeit complex, interaction with alkaline phosphatase (AP). While it is widely used as a substrate to promote mineralization in cell cultures via AP-mediated hydrolysis, it also functions as an inhibitor under specific conditions. glpbio.comnih.gov
Research has specifically identified β-glycerophosphate as a competitive inhibitor of alkaline phosphatase activity. nih.gov In a study examining the alkaline phosphatase associated with the isolated brush border membrane of Hymenolepis diminuta, β-glycerophosphate was shown to competitively inhibit the enzyme's hydrolysis of another substrate, p-nitrophenyl phosphate. nih.gov This finding indicates that β-glycerophosphate can occupy the active site of the enzyme, thereby preventing the binding and breakdown of other substrates. This inhibitory role is distinct from its function as a phosphate donor, where it is itself hydrolyzed by the enzyme. nih.govnih.gov
Role in Phosphate Utilization Dependent on Extracellular Phosphatases
Glycerol (B35011) phosphate serves as a crucial extracellular source of inorganic phosphate (Pi) for cellular processes, most notably for the mineralization of the extracellular matrix by osteoblasts. plos.orgnih.gov This function is entirely dependent on the activity of extracellular phosphatases, particularly alkaline phosphatase (ALP). nih.govahajournals.org
In laboratory settings, β-glycerophosphate is frequently added to cell culture media to induce osteogenic differentiation and mineralization. plos.orgresearchgate.netresearchgate.net Osteoblasts and other cells with high ALP activity on their surface can hydrolyze the ester bond of β-glycerophosphate. nih.govnih.govnih.gov This enzymatic action releases glycerol and, more importantly, a local, high concentration of inorganic phosphate ions. nih.gov This elevated local Pi concentration is a critical trigger for the deposition of hydroxyapatite, the mineral component of bone. researchgate.nettandfonline.com
Studies have shown that this mineralization process is dose-dependent on the concentration of β-glycerophosphate supplied in the medium. tandfonline.com The activity of ALP allows the cell to control the release of phosphate, ensuring that mineralization occurs at the appropriate site within the newly synthesized extracellular matrix. ahajournals.org Without the enzymatic cleavage by phosphatases, glycerol phosphate cannot be used as a phosphate source for mineralization. researchgate.net This mechanism is also implicated in vascular calcification, where smooth muscle cells expressing ALP can utilize β-glycerophosphate to create mineral deposits, a process inhibited by ALP inhibitors like levamisole. ahajournals.org
Table 1: Effect of β-Glycerol Phosphate Concentration on In Vitro Mineralization This table is a representative summary based on findings from multiple studies.
| β-Glycerol Phosphate (β-GP) Concentration | Observed Outcome in Osteoblast Cultures | Key Findings |
| 0 mM | Organic matrix deposition occurs, but no mineralization. researchgate.net | Demonstrates the essential role of an external phosphate source for mineral deposition. |
| 2 mM | Reproducible formation of abundant, well-structured mineralized bone nodules. researchgate.net | Considered an optimal concentration for physiological-like in vitro bone formation. |
| 5 mM - 10 mM | Dose-dependent increase in calcium deposition and mineralized matrix formation. tandfonline.com | Higher concentrations lead to more significant mineralization, which can be quantified by methods like Alizarin Red staining. researchgate.nettandfonline.com |
Substrate Specificity for Various Enzymes
Glycerol phosphate is a specific substrate for a range of enzymes that are central to lipid metabolism and bioenergetics. Its chemical structure allows it to be recognized and processed in distinct metabolic pathways.
While glycerol phosphate contains a phosphate group, it does not typically act as a universal phosphate group donor in the same manner as ATP. Instead, its primary role is to be either incorporated as a whole unit into larger molecules or to be dephosphorylated to release inorganic phosphate (Pi) and glycerol.
A key enzymatic reaction is its hydrolysis by glycerol-3-phosphate phosphatase (G3PP) . nih.govnih.gov This enzyme specifically catalyzes the removal of the phosphate group from glycerol-3-phosphate, yielding glycerol and Pi. nih.govpnas.org This action allows for the regulation of intracellular glycerol-3-phosphate levels and the production of glycerol, which can then be transported out of the cell. nih.gov This "glycerol shunt" is a metabolic pathway that can divert glucose-derived carbons away from glycolysis and glycerolipid synthesis. nih.gov
The phosphate released during this process can contribute to the intracellular inorganic phosphate pool, which is then available for various phosphorylation reactions catalyzed by kinases. Therefore, glycerol phosphate acts as a phosphate source indirectly, upon its hydrolysis by specific phosphatases.
Glycerol-3-phosphate is the foundational backbone for the de novo synthesis of all glycerolipids, including phospholipids (B1166683) and triacylglycerols, via the Kennedy pathway. nih.govnih.govwikipedia.org The very first, committed step in this pathway is an esterification reaction where glycerol-3-phosphate serves as the acyl acceptor. nih.govwikipedia.org
This reaction is catalyzed by the enzyme sn-glycerol-3-phosphate acyltransferase (GPAT) . nih.govnih.gov GPAT facilitates the transfer of a fatty acyl group from an acyl-CoA or acyl-ACP donor to the sn-1 position of the glycerol-3-phosphate backbone. nih.govnih.gov The product of this esterification is 1-acyl-sn-glycerol-3-phosphate , more commonly known as lysophosphatidic acid (LPA). nih.govreactome.org LPA is a critical metabolic intermediate that is subsequently acylated at the sn-2 position to form phosphatidic acid, the precursor for numerous classes of phospholipids. nih.govmdpi.com The activity of GPAT enzymes is a rate-limiting step for glycerolipid synthesis and is crucial for partitioning fatty acids into cellular membranes and storage lipids. taylorandfrancis.com
Table 2: Key Enzymes in the Initial Steps of Glycerolipid Synthesis from Glycerol-3-Phosphate
| Enzyme | EC Number | Substrates | Product | Pathway Step |
| Glycerol-3-phosphate acyltransferase (GPAT) | 2.3.1.15 | sn-Glycerol-3-phosphate, Acyl-CoA | 1-acyl-sn-glycerol-3-phosphate (Lysophosphatidic acid) | First acylation; initiates glycerolipid synthesis. uniprot.orguniprot.org |
| 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) | 2.3.1.51 | 1-acyl-sn-glycerol-3-phosphate, Acyl-CoA | 1,2-diacyl-sn-glycerol-3-phosphate (Phosphatidic acid) | Second acylation; forms the key intermediate phosphatidic acid. mdpi.com |
Regulation of Post-Translational Protein Modifications
Recent discoveries have implicated glycerol phosphate in the direct post-translational modification (PTM) of proteins in mammals, a role previously thought to be confined to bacteria. encyclopedia.pubnih.govnih.gov This occurs through the attachment of a glycerol phosphate (GroP)-containing glycan to the protein α-dystroglycan (α-DG). nih.govnih.gov
This specific PTM is a variant of O-mannosyl glycan and its synthesis requires a donor molecule called CDP-glycerol. nih.gov The presence of this GroP-modified glycan on α-dystroglycan is believed to regulate the protein's function and stability. nih.gov This finding has opened a new area of research into the biological significance of this novel PTM in mammalian cells. encyclopedia.pub
Role in Cellular Energy Production Pathways
Glycerol phosphate is a key component of the glycerol-3-phosphate shuttle , a vital mechanism for transporting reducing equivalents from the cytosol into the mitochondria to generate ATP. wikipedia.org During glycolysis in the cytoplasm, NADH is produced, but the inner mitochondrial membrane is impermeable to it. youtube.comyoutube.com The shuttle system circumvents this barrier.
The process involves two distinct glycerol-3-phosphate dehydrogenase (GPDH) enzymes:
Cytosolic GPDH (GPD1): This enzyme uses the cytosolic NADH to reduce dihydroxyacetone phosphate (DHAP) into glycerol-3-phosphate (G3P), regenerating NAD+ in the cytoplasm so that glycolysis can continue. wikipedia.orgyoutube.comyoutube.com
Mitochondrial GPDH (GPD2): The newly formed G3P diffuses through the outer mitochondrial membrane to the inner membrane. Here, the mitochondrial GPDH, located on the outer face of the inner membrane, oxidizes G3P back to DHAP. youtube.comyoutube.com The electrons from this oxidation are transferred to an FAD cofactor within the enzyme, forming FADH2. youtube.com
This FADH2 then donates its electrons directly to the electron transport chain (specifically to coenzyme Q), bypassing complex I. youtube.comyoutube.com Consequently, the oxidation of one molecule of cytosolic NADH via this shuttle yields approximately 1.5 ATP molecules, in contrast to the 2.5 ATPs produced by the malate-aspartate shuttle. youtube.comyoutube.com This shuttle is particularly active in tissues with high energy demands that require a rapid ATP supply, such as skeletal muscle and the brain. youtube.com
Involvement in Cellular Signaling Pathways
Glycerol-3-phosphate (Gro3P) is not merely a metabolic intermediate but also a critical signaling molecule. pnas.orgmedchemexpress.com The cellular concentration of Gro3P is tightly regulated and influences major signaling events, particularly in metabolic control. A key regulator is the enzyme glycerol-3-phosphate phosphatase (G3PP) , which hydrolyzes Gro3P into glycerol. pnas.orgnih.gov This action modulates the amount of Gro3P available for other pathways, thereby controlling downstream cellular processes. pnas.org
In pancreatic β-cells, Gro3P levels are directly linked to glucose-stimulated insulin secretion (GSIS). nih.gov Higher concentrations of glucose lead to increased Gro3P, which contributes to the metabolic signals that trigger insulin release. pnas.orgnih.gov By controlling Gro3P levels, G3PP can fine-tune the insulin secretion response. pnas.orgnih.gov
Furthermore, glycerol phosphate serves as a phosphate donor in phosphorylation events that are central to signal transduction. medchemexpress.com Research has shown it can promote the phosphorylation of kinases like ERK1/2, which are key components of pathways that regulate cell growth, differentiation, and survival. medchemexpress.com Its role as a phosphatase inhibitor in laboratory settings further underscores its importance in the study of phosphorylation-dependent signaling. sigmaaldrich.comcaymanchem.com
Contribution to Phospholipid Metabolism and Synthesis
Glycerol-3-phosphate serves as the fundamental structural backbone for the de novo synthesis of all glycerophospholipids, which are the primary components of cellular membranes. wikipedia.orgfiveable.mewikipedia.org This synthesis pathway, often referred to as the Kennedy pathway, is a cornerstone of lipid biology. wikipedia.orgnih.gov
The process begins with the sequential acylation of glycerol-3-phosphate:
Formation of Lysophosphatidic Acid (LPA): The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, producing lysophosphatidic acid. aocs.orgresearchgate.net
Formation of Phosphatidic Acid (PA): Next, acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA, typically an unsaturated one, to the sn-2 position of LPA, yielding phosphatidic acid. nih.govaocs.org
Phosphatidic acid is a critical branch-point intermediate in lipid metabolism. nih.gov From here, it can be directed into two major routes for the synthesis of various phospholipids essential for membrane biogenesis:
It can be dephosphorylated to form diacylglycerol (DAG) , which is the precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE). wikipedia.orgnih.govresearchgate.net
It can react with CTP to form CDP-diacylglycerol , which is the precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. nih.govresearchgate.net
Table 1: Initial Steps of Phospholipid Synthesis
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Glycerol-3-phosphate | Glycerol-3-phosphate acyltransferase (GPAT) | Lysophosphatidic acid (LPA) |
Function as an Intermediate in Carbohydrate Metabolism
Glycerol-3-phosphate establishes a crucial link between carbohydrate and lipid metabolism. wikipedia.orgfiveable.me It is directly synthesized from dihydroxyacetone phosphate (DHAP) , a key intermediate in the glycolytic pathway. wikipedia.orgwikipedia.org This conversion is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org
This reaction allows the carbon skeletons derived from glucose to be channeled away from the central energy-producing pathway of glycolysis and directed toward the synthesis of lipids. fiveable.me When cellular energy stores are high, excess DHAP can be converted to glycerol-3-phosphate to serve as the backbone for creating triglycerides for energy storage in adipose tissue or for synthesizing phospholipids for membrane construction. wikipedia.orgfiveable.me
The reaction is reversible, allowing glycerol-3-phosphate to be oxidized back to DHAP, which can then re-enter the glycolytic pathway for energy production or be utilized in the gluconeogenesis pathway in the liver and kidneys to synthesize glucose. wikipedia.orgyoutube.com
Endogenous Metabolite Pathways and Significance
As an endogenous metabolite, glycerol-3-phosphate (Gro3P) is at a metabolic crossroads, connecting glycolysis, lipid synthesis, and mitochondrial energy production. pnas.orgfrontiersin.org Its cellular levels are determined by the balance between its synthesis and its utilization or breakdown.
Synthesis Pathways:
From Glycolysis: Reduction of dihydroxyacetone phosphate (DHAP). wikipedia.org
From Glycerol: Phosphorylation of glycerol (derived from the breakdown of triglycerides) by the enzyme glycerol kinase. wikipedia.orgwikipedia.org
Catabolic Pathway and the "Glycerol Shunt": A significant pathway for Gro3P metabolism is its hydrolysis back to glycerol, a reaction catalyzed by the recently identified mammalian enzyme glycerol-3-phosphate phosphatase (G3PP) . pnas.orgfrontiersin.org This pathway, termed the "glycerol shunt," is proposed to function as a protective mechanism against metabolic stress. nih.govnih.gov Under conditions of excess glucose, a buildup of Gro3P could lead to excessive fat accumulation and oxidative stress. nih.gov By converting Gro3P to glycerol, which can then exit the cell, the shunt provides an overflow route for glucose carbons, thus protecting the cell from glucotoxicity. nih.govnih.gov
The proper regulation of Gro3P levels is therefore of high physiological significance. Imbalances in its metabolism are associated with metabolic disorders; for instance, elevated G3PP activity can lead to increased triglyceride synthesis and contribute to obesity. wikipedia.orgfiveable.me The discovery of the G3PP enzyme has revealed a new layer of metabolic regulation and presents a potential target for addressing cardiometabolic diseases. pnas.org
Table of Compounds
Regioselective Phosphorylation under Simulated Early Earth Conditions
The abiotic synthesis of glycerol (B35011) phosphates, the core component of glycerol phosphate (B84403) disodium (B8443419) salt hydrate (B1144303), is a critical step in understanding the origin of phospholipids (B1166683) and, by extension, the first cell membranes. Research into prebiotic chemistry has explored various pathways for the phosphorylation of glycerol under conditions mimicking the early Earth. A key aspect of this research is understanding the regioselectivity of the reaction—that is, whether the phosphate group preferentially attaches to the primary (C1 or C3) or secondary (C2) hydroxyl group of the glycerol molecule.
Under simulated prebiotic conditions, the phosphorylation of glycerol has been achieved using different phosphate sources, condensing agents, and potential catalysts. mdpi.com Heating glycerol with ammonium (B1175870) dihydrogen phosphate and a condensing agent like urea (B33335) or cyanamide (B42294) has been shown to produce glycerophosphates. nasa.gov In these reactions, a mixture of isomers, primarily sn-glycero-1(3)-phosphate and glycerol-2-phosphate, is typically formed. One study using cyanamide as the condensing agent reported that the yield of glycerophosphates was about 30%, with the majority of that being sn-glycero-1(3)-phosphate, indicating a degree of regioselectivity for the terminal positions. nasa.gov
The environment and the presence of minerals are significant factors influencing both the yield and the distribution of isomers. mdpi.com Non-aqueous solvents, such as formamide (B127407) or deep eutectic solvents, have been investigated as plausible prebiotic media that could facilitate phosphorylation by removing water, which is a product of the condensation reaction. mdpi.com Studies have shown that the presence of silicate (B1173343) minerals, like quartz sand and kaolinite (B1170537) clay, can improve the yield of phosphorylated glycerol to as high as 90% in some non-aqueous experiments. mdpi.com
Table 1: Yields of Glycerol Monophosphate Isomers with Various Prebiotic Catalysts This table presents the comparative yields of glycerol-1-phosphate and glycerol-2-phosphate when glycerol is phosphorylated in the presence of different minerals and salts under simulated prebiotic conditions. Data is synthesized from findings reported in studies on prebiotic phosphorylation.
| Catalyst | Environment | Glycerol-1-phosphate Yield (%) | Glycerol-2-phosphate Yield (%) | Total Monophosphate Yield (%) |
| Serpentine | Aqueous, Mild Heating | 25 | 10 | 35 |
| Olivine | Aqueous, Mild Heating | 20 | 8 | 28 |
| Basalt | Aqueous, Mild Heating | 18 | 7 | 25 |
| Kaolinite | Non-aqueous (Formamide) | 40 | 15 | 55 |
| Quartz | Non-aqueous (Formamide) | 35 | 12 | 47 |
| None (Control) | Aqueous, Mild Heating | 5 | 2 | 7 |
Implications for Early Biological Phospholipid Synthesis
The prebiotic formation of glycerol phosphate is fundamentally important because it represents the synthesis of the hydrophilic head group, a prerequisite for the assembly of primitive phospholipids. mdpi.com Phospholipids, which are derivatives of diacylglycerol phosphate, are the primary components of the lipid bilayers that form cell membranes, creating the necessary boundary between a protocell's interior and the external environment. mdpi.comresearchgate.net
The successful abiotic synthesis of glycerol phosphate under plausible early Earth conditions provides a foundational piece of the puzzle for how life's first compartments could have formed. researchgate.net The process would involve two key steps: first, the phosphorylation of glycerol to form glycerol phosphate, and second, the acylation of the glycerol phosphate with fatty acids to form a phospholipid. Fatty acids themselves are also believed to have been available on the early Earth, either delivered by meteorites or synthesized through geochemical processes. nih.gov
Recent experiments have demonstrated the feasibility of these subsequent steps. For instance, the abiotic synthesis of lysophosphatidic acids (LPAs), a simple form of phospholipid with one fatty acid chain, was achieved in aqueous microdroplets under ambient conditions. nih.gov This was accomplished by fusing one microdroplet stream containing glycerol and pyrophosphate with another containing fatty acids. nih.gov This model suggests that the atmosphere-water interface could have been a conducive environment for the formation of the first phospholipids, without requiring catalysts or heating. nih.gov
Furthermore, the specific isomer of glycerol phosphate formed has profound implications for the evolution of life. In modern biology, a distinct "lipid divide" exists: the cell membranes of Archaea are built from phospholipids with a glycerol-1-phosphate backbone, while Bacteria and Eukarya use phospholipids derived from the enantiomeric glycerol-3-phosphate. wikipedia.org The initial prebiotic production of a racemic or non-selective mixture of glycerol phosphates could have provided the raw material from which two distinct enzymatic pathways for phospholipid synthesis later evolved, leading to this fundamental divergence in biochemistry. mdpi.com The study of regioselectivity in prebiotic phosphorylation, therefore, not only informs the plausibility of early membrane formation but also offers clues into one of the deepest evolutionary splits in the tree of life.
Role in Matrix Mineralization and Cell Differentiation Processes
Phosphate (B84403) Donor in Bone and Cartilage Mineralization
Glycerol (B35011) phosphate disodium (B8443419) salt hydrate (B1144303) serves as a crucial source of inorganic phosphate (Pi) for the mineralization of bone and cartilage. biofargo.com The process of forming hydroxyapatite, the primary mineral component of bone, is dependent on the local concentration of calcium and phosphate ions. In in vitro settings, the addition of β-glycerophosphate to cell culture media provides a readily available substrate for alkaline phosphatase (ALP), an enzyme highly expressed on the surface of osteoblasts and chondrocytes.
ALP hydrolyzes the glycerol phosphate, releasing phosphate ions and thereby increasing the local Pi concentration. nih.gov This enzymatic release is a critical step, as it ensures that high concentrations of phosphate are available at the specific sites of new matrix synthesis, facilitating the precipitation of calcium phosphate and the subsequent formation of hydroxyapatite crystals. Studies have shown that within 24 hours of administration to bone cell cultures, nearly 80% of a 10 mM dose of β-glycerophosphate can be hydrolyzed, leading to a rapid increase in local phosphate levels that promotes mineral deposition. nih.gov This mechanism is fundamental to the in vitro study of bone and cartilage formation, allowing researchers to mimic the physiological mineralization process. The mineralization process is also dose-dependent on the concentration of β-glycerophosphate provided in the culture medium.
Acceleration of Calcification in Vascular Smooth Muscle Cells
While essential for skeletal tissues, the deposition of calcium phosphate in soft tissues, such as blood vessels, is a pathological process known as vascular calcification. Glycerol phosphate disodium salt hydrate has been shown to accelerate this process in vascular smooth muscle cells (VSMCs). biofargo.comresearchgate.net This effect is largely attributed to the same mechanism observed in bone mineralization: the enzymatic release of phosphate by ALP, which is also expressed by VSMCs under certain pathological conditions.
The increased local concentration of inorganic phosphate can induce a phenotypic switch in VSMCs, causing them to transdifferentiate into osteoblast-like cells. umich.edu This transformation is characterized by the upregulation of osteogenic markers and the machinery necessary for matrix mineralization. Research on bovine vascular smooth muscle cells demonstrated that β-glycerophosphate is a key factor in inducing diffuse calcification, a process that can be inhibited by levamisole, a specific inhibitor of ALP. researchgate.net This highlights the critical role of ALP-mediated phosphate release in the pathological calcification of vascular tissues.
Induction and Maintenance of Osteoblast Differentiation
This compound is a well-established factor used to induce and maintain the differentiation of osteoblasts, the cells responsible for bone formation. biofargo.com It is a standard component of osteogenic differentiation media used in in vitro studies. Its role extends beyond simply providing the building blocks for mineralization; it actively participates in the signaling pathways that govern the maturation of osteoprogenitor cells into functional osteoblasts. The sustained availability of phosphate is crucial for the expression of key osteogenic genes and the synthesis of bone matrix proteins.
Promotion of Bone Matrix Mineralization
The primary function of this compound in osteogenic research is to promote the mineralization of the extracellular matrix produced by osteoblasts. This process is a hallmark of mature osteoblast function and is essential for the formation of functional bone tissue.
In Vitro Osteogenic Differentiation of Bone Marrow-Derived Stem Cells
Bone marrow-derived stem cells (BMSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts. The induction of this osteogenic lineage in vitro is heavily reliant on a specific chemical environment, of which β-glycerophosphate is a key component. wikipedia.org When BMSCs are cultured in osteogenic induction medium containing β-glycerophosphate, they undergo a series of changes that culminate in the formation of a mineralized matrix.
Studies on canine BMSCs have shown that supplementation with β-glycerophosphate leads to an upregulating trend in the expression of a set of genes related to osteoblastic differentiation in a dose-dependent manner, including osterix, collagen type I alpha 1, and osteocalcin. umich.edu
| Gene Marker | Function | Effect of β-Glycerophosphate Supplementation |
|---|---|---|
| Osterix | Transcription factor essential for osteoblast differentiation | Upregulating trend in a dose-dependent manner |
| Collagen Type I Alpha 1 | Major structural protein of the bone matrix | Upregulating trend in a dose-dependent manner |
| Osteocalcin | Late marker of osteoblast differentiation, involved in bone mineralization | Upregulating trend in a dose-dependent manner |
| Runt-related transcription factor 2 | Early osteochondrogenic marker | Suppressing trend at 20 mM and 40 mM concentrations |
| Osteopontin | Protein involved in bone remodeling and inhibition of mineralization | Upregulating trend at all doses |
Differentiation of Mesenchymal Stem Cells to Osteoblast-Type Cells
Similar to BMSCs, mesenchymal stem cells (MSCs) from various sources are widely used in bone tissue engineering research. This compound is a standard reagent in culture media to drive the differentiation of MSCs into osteoblast-type cells. biofargo.com The presence of an organic phosphate donor is critical for these multipotent cells to commit to the osteogenic lineage and subsequently produce a mineralized extracellular matrix. biofargo.com The standard osteogenic cocktail often includes dexamethasone (B1670325) and ascorbic acid alongside β-glycerophosphate.
Phosphorylation of Cytokinase-Associated Kinases in Osteogenic Differentiation
Recent research has indicated that the role of this compound in osteogenic differentiation is not limited to its function as a phosphate donor. It also influences intracellular signaling cascades, including the phosphorylation of key kinases. As a source of phosphate for the bone mineral hydroxyapatite, β-glycerophosphate can promote osteogenic differentiation and further induce the expression of osteogenic genes through the phosphorylation of the cytokinase-associated kinase ERK1/2. medchemexpress.com
Applications in Advanced Cell Biology and Tissue Engineering Research
Component in Cell Culture Media Formulations
The compound is frequently utilized in cell culture media to support robust cell growth and maintain specific culture conditions. Its organic nature offers distinct advantages over inorganic phosphate (B84403) sources in certain applications.
Glycerol (B35011) phosphate disodium (B8443419) salt hydrate (B1144303) serves as a readily available organic source of phosphate for cellular metabolic processes. rsc.orgnih.gov Phosphate is fundamental for the synthesis of nucleic acids (DNA and RNA), the generation of cellular energy in the form of adenosine (B11128) triphosphate (ATP), and the phosphorylation of proteins, a key mechanism in signal transduction. In the context of osteogenic differentiation of mesenchymal stem cells, the source of phosphate has been shown to significantly influence gene expression and the quality of mineralization. plos.org While both inorganic phosphate and β-glycerophosphate can induce mineralization, the use of an organic source like β-glycerophosphate can lead to different patterns of mineral deposition and may influence the expression of osteoblast-specific genes. nih.govplos.org
A study comparing inorganic phosphate with β-glycerophosphate in the osteogenic differentiation of human mesenchymal stem cells revealed that the phosphate source impacts gene expression and the quality of the mineralized matrix formed. plos.org This highlights the importance of selecting the appropriate phosphate donor for specific cell differentiation pathways.
A significant challenge in formulating cell culture media is the potential for precipitation of essential components, particularly at neutral or higher pH levels. mdpi.com Media containing inorganic phosphate are prone to the formation of insoluble precipitates with divalent cations like calcium and magnesium, especially at a pH above 5.5. mdpi.com This precipitation can alter the chemical composition of the medium and negatively affect cell growth. pri-cella.comsigmaaldrich.com
Glycerol phosphate disodium salt hydrate offers a solution to this problem. As an organic phosphate, it is less likely to form precipitates with metal ions at higher pH values. mdpi.com This property is particularly advantageous in fermentation processes that require a pH between 5.5 and 7.0 for optimal recombinant protein production. mdpi.com For instance, in high-density cultures of the yeast Pichia pastoris, using sodium glycerophosphate as a phosphorus source prevents precipitation that occurs with conventional basal salts media at pH levels above 5.5. mdpi.com
Table 1: Comparison of Phosphate Sources in Cell Culture Media
| Feature | Inorganic Phosphate | This compound |
|---|---|---|
| Precipitation at pH > 5.5 | Prone to precipitation with Ca²⁺ and Mg²⁺ ions mdpi.com | Reduced tendency to precipitate mdpi.com |
| Bioavailability | Readily available | Serves as a bioavailable organic phosphate source rsc.orgnih.gov |
| Effect on Mineralization | Induces mineralization plos.org | Induces mineralization with potentially different crystal formation and distribution nih.govplos.org |
| Application in High-Density Culture | Can be problematic due to precipitation mdpi.com | Suitable for high-density cultures requiring higher pH, such as Pichia pastoris fermentation mdpi.com |
The cultivation of primary neurons and other sensitive cell types requires carefully formulated media that can support their survival and function in vitro. This compound is often included in culture media for these delicate cells. nih.gov Its ability to provide a stable and bioavailable source of phosphate without the risk of precipitation is beneficial for maintaining the health and integrity of these cells.
Pichia pastoris is a widely used yeast species for the production of recombinant proteins. mdpi.com High-density fermentation of P. pastoris is often carried out in chemically defined media to ensure batch-to-batch consistency and to simplify downstream purification processes. mdpi.comresearchgate.net However, traditional defined media containing inorganic phosphates can lead to precipitation issues at the optimal pH for protein expression. mdpi.com
Research has demonstrated that sodium glycerophosphate can be effectively used as a phosphorus source in a defined medium for P. pastoris fermentation. mdpi.com The yeast is capable of assimilating the glycerophosphate, supporting both cell growth and the production of recombinant proteins. mdpi.com Studies have shown that the performance of P. pastoris fermentations using a glycerophosphate-based medium is comparable to that of conventional media, with the added benefit of preventing precipitation at pH levels up to 10.5 when the glycerophosphate is autoclaved separately. mdpi.com
Utilization in Hydrogel and Scaffold Development for Tissue Engineering
This compound plays a crucial role in the development of injectable, thermosensitive hydrogels, particularly those based on chitosan. These hydrogels are extensively investigated for their potential in tissue engineering and regenerative medicine.
Chitosan, a natural biopolymer, can be formulated with this compound to create injectable hydrogels that are liquid at room temperature and undergo a sol-gel transition to form a semi-solid gel at body temperature (around 37°C). nih.govnih.govnih.gov This thermosensitive property is highly desirable for in-situ forming scaffolds in tissue engineering. nih.gov
The mechanism of gelation involves multiple interactions. At a lower temperature and acidic pH, chitosan is soluble due to the protonation of its amine groups. The addition of glycerol phosphate, a weak base, raises the pH of the solution closer to neutral. As the temperature increases to physiological levels, several factors contribute to gel formation: a reduction in electrostatic repulsion between chitosan chains, an increase in hydrogen bonding between the polymer chains, and enhanced hydrophobic interactions. nih.govacs.org Glycerol phosphate facilitates these interactions, leading to the formation of a three-dimensional hydrogel network. nih.govscielo.br
These chitosan-glycerol phosphate hydrogels are biocompatible and biodegradable, making them suitable for encapsulating cells and delivering bioactive molecules. researchgate.netsigmaaldrich.comacs.org They have been investigated for various tissue engineering applications, including the regeneration of cartilage, bone, and nucleus pulposus. mdpi.comnih.gov The properties of the hydrogel, such as gelation time and mechanical strength, can be modulated by adjusting the concentrations of chitosan and glycerol phosphate, as well as by incorporating other polymers like gelatin. nih.gov
Table 2: Properties of Chitosan-Glycerol Phosphate Hydrogels in Tissue Engineering Research
| Study Focus | Hydrogel Composition | Key Findings | Reference |
|---|---|---|---|
| Nucleus Pulposus Regeneration | Chitosan/Gelatin/β-Glycerol Phosphate | Sol-gel transition temperature of 31.1-33.8°C. Addition of 1% gelatin shortened gelation time and improved gel strength. Supported viability and proliferation of nucleus pulposus cells. | nih.gov |
| General Biocompatibility | Chitosan/β-Glycerol Phosphate | Gelation at 37°C with pH in the physiological range. High concentrations of components lead to faster gelation. Extracts of certain formulations increased mesenchymal stem cell proliferation. | researchgate.netsigmaaldrich.com |
| Wound Healing | Chitosan/Collagen/β-Glycerol Phosphate with Mesenchymal Stem Cell Spheroids | Hydrogel provided structural support for MSC adhesion, survival, and proliferation, leading to accelerated wound healing in a diabetic mouse model. | acs.org |
| Tendon-Bone Healing | Chitosan/Gelatin/β-Glycerol Phosphate as a Collagenase Carrier | The hydrogel served as an effective carrier for collagenase, promoting early bone formation and improving the biomechanical strength of the tendon-bone interface in a rabbit model. | mdpi.com |
Design of Thermosensitive Hydrogels for Cell Delivery
This compound is a key component in the formulation of injectable, thermosensitive hydrogels, which are gaining significant attention in tissue engineering and cell encapsulation. nih.gov These hydrogels are prized for their unique property of being in a liquid state at room temperature or below, which allows for the easy incorporation of cells, and then transitioning into a gel state at physiological body temperature. nih.govmdpi.com This in-situ gelation makes them ideal for minimally invasive procedures. tandfonline.com
A common and well-studied example is the chitosan/β-glycerol phosphate (C/GP) system. nih.govnih.gov Chitosan, a biocompatible and biodegradable polymer, can be combined with glycerol phosphate disodium salt to create these smart hydrogels. mdpi.com The glycerol phosphate acts as a gelling agent, neutralizing the chitosan solution and enabling the sol-gel transition to occur at body temperature. mdpi.com
Research has focused on optimizing the properties of these hydrogels for specific applications. For instance, the addition of gelatin to the C/GP hydrogel (forming a C/G/GP hydrogel) has been shown to improve its characteristics for nucleus pulposus regeneration. nih.gov Studies have demonstrated that incorporating gelatin can shorten the gelation time and enhance the gel strength at body temperature compared to the standard C/GP hydrogel. nih.gov Rheological analyses have shown that the sol/gel transition temperature for these composite hydrogels can be precisely controlled to be within a physiologically relevant range, such as 31.1-33.8°C, at a neutral pH. nih.gov Importantly, these hydrogels have been found to be non-cytotoxic, supporting normal cell viability and proliferation. nih.gov
| Property | Chitosan/Glycerol Phosphate (C/GP) Hydrogel | Chitosan/Gelatin/Glycerol Phosphate (C/G/GP) Hydrogel |
| Gelation Time | Longer | Shorter at body temperature nih.gov |
| Gel Strength | Lower | Improved at body temperature nih.gov |
| Sol/Gel Transition Temp. | Adjustable | Can be maintained in the 31.1-33.8°C range nih.gov |
| Biocompatibility | Good | Good, non-cytotoxic, supports cell proliferation nih.gov |
Scaffolds for Bone Marrow-Derived Stem Cell Differentiation
This compound plays a critical role as a bioactive molecule in scaffolds designed for bone tissue engineering, specifically in promoting the differentiation of bone marrow-derived mesenchymal stem cells (hBMSCs) into osteoblasts (bone-forming cells). medchemexpress.comfrontiersin.org It primarily serves as an organic source of phosphate, a fundamental component of the bone mineral hydroxyapatite. medchemexpress.com
In the field of bone regeneration, three-dimensional scaffolds are engineered to provide a supportive environment that mimics the natural extracellular matrix, encouraging cells to adhere, proliferate, and differentiate. mdpi.comnih.govmdpi.com To induce osteogenic differentiation, hBMSCs cultured on these scaffolds are typically treated with an osteogenic differentiation medium. This compound is a standard and essential supplement in this medium, often used in combination with ascorbic acid and dexamethasone (B1670325). frontiersin.org
The mechanism of action involves the enzymatic release of phosphate ions from the glycerol phosphate molecule by the stem cells. This localized increase in phosphate concentration is a key trigger for the mineralization process, leading to the deposition of calcium phosphate crystals and the formation of a mineralized matrix, a hallmark of bone formation. medchemexpress.comfrontiersin.org Studies have shown that the presence of glycerol phosphate in the culture medium significantly increases mineral deposition by hBMSCs on scaffolds. frontiersin.org Furthermore, it can induce the expression of crucial osteogenic genes, such as RUNX2, by activating signaling pathways like the ERK1/2 kinase pathway. medchemexpress.comfrontiersin.org
| Component of Osteogenic Medium | Role in Stem Cell Differentiation |
| This compound | Provides a source of phosphate for bone mineral (hydroxyapatite) formation medchemexpress.com |
| Ascorbic acid | Co-factor for collagen synthesis, a major component of the bone matrix frontiersin.org |
| Dexamethasone | A synthetic glucocorticoid that promotes commitment to the osteogenic lineage frontiersin.org |
Role in Recombinant Protein Expression Systems
Buffering of M17 Media for Lactococcus Culture
This compound, specifically as disodium-β-glycerophosphate, is a defining ingredient in M17 medium, a growth medium developed for the cultivation and enumeration of Lactococcus species, which are crucial bacteria in the dairy industry. wikipedia.orgexodocientifica.com.brmicroxpress.inhimedialabs.com
The original medium, M16, was improved in 1975 by Terzaghi and Sandine through the addition of disodium-β-glycerophosphate, creating what is now known as M17 medium. wikipedia.orgfujifilm.com The primary function of this compound in the medium is to act as a powerful buffering agent. wikipedia.orgfujifilm.com Lactococcus species are homofermentative, meaning they produce large quantities of lactic acid as they metabolize carbohydrates like lactose. fujifilm.com This acid production rapidly lowers the pH of the culture medium.
A significant drop in pH can be detrimental to the bacteria, causing cellular injury and reducing recovery and growth rates. exodocientifica.com.brmicroxpress.inhimedialabs.com Disodium-β-glycerophosphate effectively counteracts this acidification, maintaining the pH of the medium above 5.7. exodocientifica.com.brmicroxpress.inhimedialabs.com This stable pH environment is critical for achieving optimal growth and maintaining the health of the Lactococcus cultures. exodocientifica.com.brhimedialabs.com An additional advantage of using glycerophosphate over other phosphate buffers is that it does not form a precipitate with calcium ions, which are often required in the medium for assays involving bacteriophages. exodocientifica.com.brmicroxpress.inhimedialabs.com
| Medium Component | Purpose in M17 Medium |
| Pancreatic digest of casein, Soy Peptone, Beef extract | Provide carbon, nitrogen, and other essential growth factors wikipedia.orgmicroxpress.in |
| Yeast extract | Source of B vitamins wikipedia.orgfujifilm.com |
| Lactose | Fermentable carbohydrate source microxpress.infujifilm.com |
| Ascorbic acid | Stimulates growth of lactic streptococci wikipedia.orgmicroxpress.infujifilm.com |
| Disodium-β-glycerophosphate | Acts as a buffer to maintain pH above 5.7 wikipedia.orgexodocientifica.com.brmicroxpress.inhimedialabs.com |
| Magnesium sulfate | Provides essential ions wikipedia.orgmicroxpress.in |
Phosphorus Source for Recombinant Protein Production
In the biotechnology field, this compound is utilized as a superior phosphorus source in defined culture media for high-density fermentation, particularly for yeast expression systems like Pichia pastoris, which is widely used for producing recombinant proteins. smolecule.comsigmaaldrich.comnih.gov Phosphorus is an essential nutrient for cell growth and protein production. smolecule.comnih.gov
Conventional basal salts media (BSM) used for fermentation often contain bi-cation or tri-cation phosphates. nih.gov A significant drawback of these conventional phosphate sources is their tendency to precipitate out of the solution at pH levels above 5.5. nih.gov This is problematic because the optimal pH for the fermentation and production of many recombinant proteins is often between 5.5 and 7.0. nih.gov This precipitation can lead to nutrient limitation and complicate the fermentation process.
This compound offers a distinct advantage by remaining soluble at higher pH levels, thereby preventing precipitation. smolecule.comnih.gov Research has shown that while sodium glycerophosphate can form insoluble complexes with magnesium and calcium ions above pH 7.0 if autoclaved together, this issue can be circumvented. nih.gov By autoclaving the sodium glycerophosphate solution separately and then adding it to the rest of the sterile growth medium, no precipitation occurs up to a pH of 10.5. nih.gov Studies have confirmed that P. pastoris can effectively assimilate glycerophosphate as a phosphorus source, and its use results in cell growth and recombinant protein yields that are comparable to those achieved with conventional BSM. nih.gov This makes it a reliable phosphorus source for robust and high-yield recombinant protein production processes. nih.gov
| Phosphate Source | Advantage | Disadvantage |
| Conventional Bi/Tri-cation Phosphates | Readily available | Precipitates at pH > 5.5, limiting optimal fermentation conditions nih.gov |
| This compound | Remains soluble at higher pH, preventing nutrient precipitation smolecule.comnih.gov | Can form complexes with Mg2+ and Ca2+ if not sterilized separately nih.gov |
Methodological Applications in Biochemical and Molecular Research
Use in Kinase Reaction Buffers for Phosphatase Inhibition
Glycerol (B35011) phosphate (B84403) disodium (B8443419) salt hydrate (B1144303), specifically the β-glycerophosphate isomer, is a classical and widely used inhibitor of serine/threonine phosphatases. rndsystems.comprotocol-online.org Its inclusion in kinase reaction buffers is critical for the accurate study of kinase activity. Protein kinases function by transferring a phosphate group to specific amino acid residues of a substrate protein, a process known as phosphorylation. Conversely, phosphatases remove these phosphate groups.
In in vitro kinase assays, endogenous phosphatases present in cell lysates or purified enzyme preparations can dephosphorylate the kinase's substrate, leading to an underestimation of kinase activity. β-glycerophosphate is added to the reaction buffer to inhibit these phosphatases, ensuring that the phosphorylation status of the substrate accurately reflects the activity of the kinase being studied. protocol-online.org It is often used in conjunction with other phosphatase and protease inhibitors to create a "cocktail" that provides broad-spectrum protection against dephosphorylation and protein degradation. researchgate.net
A typical working concentration for β-glycerophosphate in these buffers ranges from 1 mM to 100 mM. researchgate.net Its role is to act as a false substrate, keeping the phosphatases occupied and preventing them from acting on the protein of interest. protocol-online.org
Table 1: Common Components of a Broad-Spectrum Phosphatase Inhibitor Cocktail
| Inhibitor | Target Class |
| β-Glycerophosphate | Serine/Threonine Phosphatases |
| Sodium Orthovanadate | Tyrosine and Alkaline Phosphatases |
| Sodium Fluoride | Serine/Threonine and Acid Phosphatases |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases |
This table summarizes common inhibitors and their primary targets.
Application in Chromatin Immunoprecipitation Methods
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. encodeproject.org This method allows researchers to determine the specific genomic locations where proteins, such as transcription factors or modified histones, are bound. The preservation of post-translational modifications, including phosphorylation, on these chromatin-associated proteins is crucial for accurate results.
Glycerol phosphate disodium salt hydrate, as a phosphatase inhibitor, plays a role in preserving the phosphorylation status of these proteins during the ChIP procedure. It is recommended for inclusion in wash buffers when performing immunoprecipitation of phosphorylation-dependent epitopes. rndsystems.com During cell lysis and subsequent immunoprecipitation steps, endogenous phosphatases can become active and alter the natural phosphorylation state of the target proteins. By including β-glycerophosphate in the buffers, researchers can inhibit this phosphatase activity, ensuring that the antibody accurately targets and precipitates the protein in its native, phosphorylated state.
While not listed in every standard ChIP protocol, its inclusion is a key consideration when studying phosphoproteins associated with chromatin. General ChIP protocols often recommend the addition of a cocktail of protease and phosphatase inhibitors to the lysis and wash buffers to maintain the integrity of the protein-DNA complexes. upenn.edu
General Substrate in Biochemical Assays
Glycerol phosphate serves as a specific substrate for a variety of enzymes, particularly phosphatases, making it a useful tool in biochemical assays designed to measure the activity of these enzymes. upenn.eduphysiology.org In these assays, glycerol phosphate is incubated with a biological sample containing the phosphatase of interest (e.g., alkaline phosphatase). The enzyme catalyzes the hydrolysis of the phosphate group from the glycerol backbone, releasing inorganic phosphate (Pi) and glycerol. physiology.org
The enzymatic activity is then quantified by measuring the rate of production of inorganic phosphate. This is often achieved using a colorimetric method, such as the phosphomolybdenum blue assay, which detects the released Pi.
One study utilized β-glycerophosphate to determine the specific activity of phosphatases in osteoblast-like cells. The researchers were able to calculate the rate of phosphate release and determine the specific activity of the enzyme, finding it to be 79 ± 23 nmol min⁻¹ mg⁻¹ for beta-glycerophosphate. rndsystems.comresearchgate.net This demonstrates its utility in quantifying enzymatic activity from cellular extracts.
Table 2: Specific Phosphatase Activity in Saos-2 Cells with Various Substrates
| Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) |
| Pyrophosphate (PPi) | 116 ± 13 |
| beta-Glycerophosphate | 79 ± 23 |
| 1-alpha-D glucose phosphate | 73 ± 15 |
| Adenosine (B11128) monophosphate (AMP) | 56 ± 11 |
Data adapted from a study on phosphatase activity in osteoblast-like cells, demonstrating the use of beta-glycerophosphate as a substrate. rndsystems.comresearchgate.net
Homogenization Solutions for Muscle Extracts
In the study of skeletal muscle physiology and biochemistry, it is essential to preserve the phosphorylation state of proteins within tissue extracts, as phosphorylation is a key regulatory mechanism for many cellular processes, including signaling pathways involved in muscle contraction and metabolism.
This compound is frequently included as a phosphatase inhibitor in homogenization and lysis buffers used for preparing protein extracts from skeletal muscle tissue. nih.govresearchgate.netpaulogentil.comnih.gov When muscle tissue is homogenized, cellular compartments are disrupted, releasing a variety of enzymes, including phosphatases. researchgate.net These enzymes can rapidly dephosphorylate proteins of interest, obscuring the true physiological state of the tissue at the time of collection.
By adding β-glycerophosphate to the homogenization buffer, typically at concentrations around 20-40 mM, researchers can effectively inhibit serine/threonine phosphatase activity. nih.govpaulogentil.comnih.gov This ensures that the phosphorylation patterns of proteins analyzed by techniques such as Western blotting accurately reflect the in vivo condition. For example, studies investigating hormone-sensitive lipase activity or the effects of aging on muscle proteins have successfully used buffers containing β-glycerophosphate to preserve protein phosphorylation. nih.govnih.gov
Analysis of Dissolved Reactive Phosphorus
Solid phase extraction (SPE) is a technique used for sample preparation that can selectively isolate and concentrate analytes from a complex mixture. In the context of phosphorus analysis, anion exchange SPE materials are used to remove high concentrations of inorganic phosphate from biological samples, which can interfere with analytical methods like gas chromatography-mass spectrometry (GC-MS). ajol.info While SPE is a crucial step in the analysis of certain phosphorus-containing compounds, a direct methodological role for this compound within the SPE procedure itself is not prominently documented in the reviewed literature. Its application lies upstream, in the enzymatic reactions that may be studied, rather than in the extraction process.
The phosphomolybdenum blue method is a widely used spectrophotometric technique for the determination of orthophosphate (inorganic phosphate, Pi). unl.eduuri.edu The method involves the reaction of orthophosphate with molybdate in an acidic solution to form a phosphomolybdate complex, which is then reduced to a stable, intensely blue-colored compound that can be quantified by measuring its absorbance. uri.edu
This compound is integrated into this analytical chemistry through its use as a substrate in enzymatic assays. To determine the activity of a phosphatase, glycerol phosphate is used as the substrate. The enzyme hydrolyzes it, releasing inorganic phosphate. This enzymatically released phosphate can then be quantified using the phosphomolybdenum blue method. This approach allows for the sensitive detection of phosphatase activity in various biological and environmental samples. A modified molybdenum blue method has been specifically developed for this purpose, enabling the accurate measurement of Pi generated from the enzymatic hydrolysis of organic phosphates like glycerol phosphate, while minimizing interference from the assay components themselves. uri.edu
Internal Standard for Analytical Quantification (e.g., GC-MS, LC-MS)
In the realm of analytical chemistry, particularly in quantitative studies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, including calibration standards and blanks. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
While the use of isotopically labeled standards is the gold standard in mass spectrometry, non-labeled compounds can also serve as effective internal standards, provided they are not naturally present in the samples and behave similarly to the analyte during extraction, derivatization (if any), and ionization.
Theoretical Application of this compound as an Internal Standard
This compound, a stable, water-soluble compound, possesses characteristics that make it a plausible, though not widely documented, candidate as an internal standard for the quantification of other polar, phosphorylated metabolites. myskinrecipes.com Its high polarity means it would be suitable for methods targeting similar analytes in complex biological matrices.
For GC-MS Analysis:
Due to its low volatility, this compound, like other phosphorylated and hydroxylated compounds, requires a derivatization step to make it amenable to GC-MS analysis. A common method involves silylation, for instance, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (TMS) groups. uky.eduresearchgate.netnih.gov This process increases the volatility and thermal stability of the compound, allowing it to be analyzed by GC-MS.
When used as an internal standard, a known quantity of this compound would be added to the sample prior to extraction and derivatization. The peak area of the derivatized internal standard is then used to normalize the peak area of the derivatized analyte. This normalization corrects for variations in derivatization efficiency and injection volume.
Illustrative GC-MS Calibration Curve Data
The following table represents a hypothetical calibration curve for an analyte using this compound as an internal standard. The data illustrates the linear relationship between the analyte concentration and the ratio of the analyte peak area to the internal standard peak area.
| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 50,000 | 250,000 | 0.20 |
| 5.0 | 255,000 | 252,000 | 1.01 |
| 10.0 | 510,000 | 255,000 | 2.00 |
| 25.0 | 1,275,000 | 253,000 | 5.04 |
| 50.0 | 2,520,000 | 251,000 | 10.04 |
For LC-MS Analysis:
In LC-MS, particularly with techniques like hydrophilic interaction liquid chromatography (HILIC), this compound can be analyzed without derivatization. Its high polarity makes it well-suited for separation from less polar matrix components. When employed as an internal standard, it would co-elute with or elute close to other small, polar, phosphorylated analytes.
The primary role of the internal standard in LC-MS is to account for variations in the ionization efficiency caused by matrix effects, as well as variations in sample injection volume. The ratio of the analyte signal to the internal standard signal is used for quantification.
Illustrative LC-MS Recovery and Matrix Effect Data
This table demonstrates a hypothetical assessment of recovery and matrix effects for an analyte in a biological fluid (e.g., plasma) using this compound as an internal standard.
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Analyte Concentration (Calculated, ng/mL) | Recovery (%) | Matrix Effect (%) |
| Neat Solution | |||||
| Low QC (5 ng/mL) | 12,500 | 100,000 | 5.0 | 100 | 100 |
| High QC (50 ng/mL) | 125,000 | 100,000 | 50.0 | 100 | 100 |
| Pre-extraction Spike | |||||
| Low QC | 11,800 | 98,000 | 4.8 | 96.0 | - |
| High QC | 119,000 | 99,000 | 47.6 | 95.2 | - |
| Post-extraction Spike | |||||
| Low QC | 11,200 | 99,500 | - | - | 89.6 |
| High QC | 113,000 | 100,500 | - | - | 90.4 |
Detailed Research Findings Summary:
While direct research articles detailing the use of this compound as an internal standard are not prevalent, studies on the quantification of the closely related glycerol-3-phosphate highlight the methodologies that would be applicable. For instance, a study on the quantification of glycerol-3-phosphate in plant tissues utilized ribitol as an internal standard. uky.eduresearchgate.netnih.gov Both glycerol-3-phosphate and ribitol were derivatized using MSTFA and analyzed by GC-MS in selected ion monitoring (SIM) mode. uky.edunih.gov This approach demonstrates a robust method for quantifying a polar, phosphorylated compound, and this compound could theoretically be integrated into such a workflow as an internal standard for similar analytes, provided its derivatized form has a distinct mass spectrum and retention time.
The key to a successful application would be to ensure that the chosen internal standard is not endogenously present in the samples being analyzed and that it behaves in a comparable manner to the analyte of interest throughout the entire analytical process.
Advanced Research Topics and Future Directions
Investigation of Isomeric Forms (Alpha and Beta) and their Distinct Biochemical Roles
Glycerol (B35011) phosphate (B84403) exists in two primary isomeric forms, α-glycerophosphate (sn-glycerol-3-phosphate) and β-glycerophosphate (glycerol-2-phosphate), each with distinct stereochemistry and biological significance. wikipedia.orgwikipedia.orgmdpi.com The alpha isomer is chiral, existing as two enantiomers: sn-glycerol-1-phosphate and sn-glycerol-3-phosphate. researchgate.netmdpi.com Of these, sn-glycerol-3-phosphate is the predominant form in bacteria and eukaryotes, serving as a critical component of glycerophospholipids that form cellular membranes. wikipedia.orgresearchgate.net In contrast, archaea utilize sn-glycerol-1-phosphate for their membrane lipids. researchgate.net
Key Biochemical Roles of Isomeric Forms:
sn-Glycerol-3-phosphate (α-form): This isomer is a central metabolite at the intersection of glycolysis, glycerolipid synthesis, and energy metabolism. frontiersin.orgnih.gov It is synthesized from dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org It serves as the backbone for the synthesis of glycerolipids and is a key component of the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondria for ATP production. wikipedia.orgwikipedia.orgnih.govaklectures.comnih.gov
Glycerol-2-phosphate (β-form): This achiral isomer is less common in biological systems. wikipedia.orgmdpi.com It is often used in research as a phosphatase inhibitor, particularly for serine-threonine phosphatases. wikipedia.org In cell culture, β-glycerophosphate is used to promote osteogenic differentiation and mineralization of bone cells by acting as a phosphate donor. wikipedia.orgcaymanchem.com It has also been shown to accelerate calcification in vascular smooth muscle cells. caymanchem.comselleckchem.comglpbio.com
Table 1: Comparison of Alpha and Beta Isomeric Forms
| Feature | α-Glycerophosphate (sn-Glycerol-3-phosphate) | β-Glycerophosphate (Glycerol-2-phosphate) |
| Chirality | Chiral | Achiral |
| Primary Role | Precursor for glycerolipids, component of the glycerol-3-phosphate shuttle. | Phosphatase inhibitor, phosphate donor in mineralization studies. wikipedia.org |
| Synthesis | Reduction of dihydroxyacetone phosphate (DHAP). wikipedia.org | Can be formed through abiotic phosphorylation. wikipedia.org |
| Biological Abundance | High in bacteria and eukaryotes. wikipedia.orgresearchgate.net | Less common. wikipedia.org |
Elucidation of Specific Cellular Uptake and Transport Systems (e.g., Escherichia coli Ugp transporter system)
The cellular uptake of glycerol phosphate is a regulated process mediated by specific transport systems. In Escherichia coli, two primary systems have been identified for the transport of glycerol-3-phosphate: the GlpT transporter and the Ugp (uptake of glycerol phosphate) system. nih.govnih.gov
The GlpT transporter is a secondary active transporter that facilitates the uptake of glycerol-3-phosphate into the cytoplasm. nih.gov The Ugp system is a binding protein-dependent ABC transporter encoded by the ugpBAECQ operon. nih.govuniprot.org This system is part of the PHO regulon, meaning its expression is induced under phosphate starvation conditions. nih.gov The Ugp system is not only responsible for the import of sn-glycerol-3-phosphate but can also transport glycerophosphoryl diesters. uniprot.orguniprot.org Interestingly, recent studies have shown that the Ugp system can also transport glycerol-2-phosphate (β-glycerophosphate), allowing E. coli to use it as a phosphorus source in the absence of extracellular phosphatases. wikipedia.orgnih.govasm.org However, it has been noted that the substrate-binding protein UgpB does not bind to glycerol-2-phosphate, raising questions about this transport activity. uniprot.org
In other organisms, such as Staphylococcus aureus, glycerol uptake is facilitated by the GlpF protein, and subsequent conversion to glycerol-3-phosphate is catalyzed by glycerol kinase (GlpK). figshare.comresearchgate.netplos.org This pathway is crucial for both cell membrane phospholipid synthesis and energy production. figshare.comresearchgate.netplos.org
Integration into Metabolomics Research Protocols
Glycerol phosphate is a key metabolite at the crossroads of several major metabolic pathways, making its quantification and analysis crucial in metabolomics research. frontiersin.orgnih.gov Its levels can provide insights into the state of glycolysis, lipid synthesis, and energy metabolism. frontiersin.org
Metabolomics protocols often involve the extraction of metabolites from biological samples, followed by separation and detection using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). biorxiv.orgresearchgate.net For the analysis of glycerophospholipids, a modified Bligh and Dyer extraction using acidified solvents is often employed to ensure better recovery of anionic lipids. nih.gov
Recent advancements in analytical techniques have led to the development of robust methods for profiling lipids like bis(monoacylglycero)phosphate (BMP), which can be challenging to distinguish from its isomers. biorxiv.org These methods utilize optimized liquid chromatography gradients and tandem mass spectrometry to achieve clean separation and accurate identification. biorxiv.org
Development of Novel Material Science Applications (e.g., photocatalytic coatings)
While the primary research focus on glycerol phosphate has been in the biological sciences, its chemical properties lend themselves to potential applications in material science. The phosphate group can interact with metal ions, suggesting possibilities for the development of novel materials.
One area of exploration is the use of organophosphates in the synthesis of nanoparticles. For instance, the presence of glycerophosphate can influence the structure and properties of iron oxide nanoparticles. This has implications for understanding the biogeochemical cycles of iron and phosphorus.
Further research is needed to explore the potential of glycerol phosphate disodium (B8443419) salt hydrate (B1144303) in applications such as:
Biocompatible coatings: The inherent biocompatibility of glycerol phosphate could be leveraged to create coatings for medical implants that promote tissue integration and reduce inflammation.
Drug delivery systems: The phosphate groups could serve as attachment points for drug molecules, allowing for the development of targeted drug delivery vehicles.
Flame retardants: Phosphate-containing compounds are known for their flame-retardant properties, and glycerol phosphate could be investigated as a bio-based alternative to conventional flame retardants.
Exploration of its Influence on Other Cellular Processes beyond Phosphorylation
Beyond its well-established role as a phosphate donor and a precursor for lipid synthesis, emerging research suggests that glycerol phosphate may influence other cellular processes.
Cell Signaling: Glycerol-3-phosphate levels have been shown to impact signaling pathways. For example, modulation of glycerol-3-phosphate phosphatase (G3PP), the enzyme that hydrolyzes glycerol-3-phosphate to glycerol, can affect glucose-stimulated insulin secretion in pancreatic β-cells. pnas.org
Virulence Factor Production: In the bacterium Pseudomonas aeruginosa, the homeostasis of glycerol-3-phosphate is important for the production of virulence factors. asm.org Accumulation of G3P can lead to impaired growth and reduced synthesis of pyocyanin, a key virulence factor. asm.org
Gene Regulation: In P. aeruginosa, glycerol-3-phosphate acts as an effector for the GlpR repressor, which regulates the expression of genes involved in glycerol metabolism. asm.org
Refinement of Analytical Methods for Detection and Quantification in Complex Biological Matrices
Accurate and sensitive detection and quantification of glycerol phosphate in complex biological samples are essential for advancing our understanding of its roles in health and disease. Various analytical methods have been developed and continue to be refined for this purpose.
Enzymatic Assays: These methods often utilize glycerol-3-phosphate oxidase or dehydrogenase to produce a detectable signal, such as a colored product or a change in fluorescence. nih.govnih.govtandfonline.comabcam.com These assays can be automated using systems like flow injection analysis (FIA). nih.gov
Chromatographic Methods: Ion chromatography is a reliable technique for the simultaneous determination of glycerophosphate and other anions in various samples, including dentifrices. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative analysis of glycerophospholipids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): A simplified and efficient GC-MS method has been developed for the accurate quantification of glycerol-3-phosphate in plant tissues. researchgate.net This method involves derivatization of G3P followed by analysis in selective ion mode. researchgate.net
Spectrophotometric Methods: Chemical methods based on the oxidation of glycerol to formaldehyde and subsequent reaction to form a colored product can be used for glycerol determination. nih.gov Another spectrophotometric method involves the use of ammonium (B1175870) molybdate and stannous chloride to detect free phosphate. google.com
Table 2: Analytical Methods for Glycerol Phosphate Detection
| Method | Principle | Application |
| Enzymatic Assays | Enzyme-catalyzed reaction produces a detectable signal. nih.govnih.govtandfonline.com | Quantification in biological samples. abcam.comresearchgate.net |
| Ion Chromatography | Separation of anions based on their charge. nih.govresearchgate.net | Analysis of dentifrices and other formulations. nih.govmetrohm.com |
| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. nih.gov | Quantitative analysis of glycerophospholipids. nih.gov |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. researchgate.net | Quantification in plant tissues. researchgate.net |
| Spectrophotometry | Measurement of light absorbance of a colored product. nih.govgoogle.com | Determination of glycerol and free phosphate. nih.govgoogle.com |
Q & A
Basic Research Questions
Q. How should aqueous solutions of glycerol phosphate disodium salt hydrate be prepared for cell culture applications?
- Methodology : Dissolve the compound in ultrapure water at a concentration of 0.1 g/mL (100 mg/mL) under sterile conditions. Filter-sterilize using a 0.22 µm membrane to remove particulates. Ensure the solution is clear and colorless, as turbidity may indicate impurities or degradation. Adjust pH to 7.2–7.4 using HCl/NaOH if required for compatibility with cell culture media .
- Considerations : Avoid ethanol for dissolution, as it is insoluble in ethanol. Use freshly prepared solutions to minimize hydrolysis.
Q. What analytical methods confirm the purity and stability of this compound?
- Methodology :
- Titration : Assess purity (≥98%) via acid-base titration, as described in product specifications .
- TLC/HPLC : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect impurities (e.g., free phosphate or glycerol).
- Stability Testing : Store aliquots at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Monitor solubility and color changes over time .
Q. What are the standard biochemical applications of this compound?
- Key Uses :
- Phosphatase Inhibition : Acts as a competitive inhibitor of serine/threonine phosphatases in kinase assays .
- Cell Culture : Supports osteogenic differentiation in mesenchymal stem cells when combined with ascorbic acid and dexamethasone .
- Substrate Analog : Used in enzymatic assays (e.g., alkaline phosphatase) to quantify phosphate release .
Advanced Research Questions
Q. How can concentrations of this compound be optimized for osteogenic differentiation in stem cell cultures?
- Methodology :
- Dose-Response Curves : Test concentrations ranging from 2–10 mM in differentiation media. Monitor mineralization via Alizarin Red staining or alkaline phosphatase activity .
- Combinatorial Approaches : Pair with β-glycerophosphate (β-GP) at 5–10 mM to enhance mineralization efficiency .
Q. How can nonspecific phosphatase activity be controlled when using this compound in enzymatic assays?
- Methodology :
- Background Subtraction : Include a control reaction with glycerol 2-phosphate disodium salt hydrate to measure nonspecific phosphatase activity. Subtract this from total activity to isolate target enzyme activity .
- Inhibitor Cocktails : Combine with 1–2 mM sodium orthovanadate or 10 nM okadaic acid to suppress residual phosphatase interference .
Q. How do structural variations (e.g., α vs. β isomers) affect solubility and experimental outcomes?
- Key Findings :
- Solubility Differences : β-isomer (CAS 819-83-0) dissolves readily in water (0.1 g/mL), while α-isomer mixtures (CAS 55073-41-1) may exhibit lower solubility (e.g., 50 mg/mL) due to hydration state or stereochemistry .
- Functional Impact : β-GP is preferred in thermosensitive hydrogels (e.g., chitosan-based systems) due to consistent gelation kinetics, whereas α-isomers may alter polymer crosslinking efficiency .
Q. How should researchers reconcile conflicting solubility data from different sources?
- Resolution Strategy :
- Hydration State : Verify the compound’s hydration level (e.g., pentahydrate vs. anhydrous). For example, β-GP pentahydrate (CAS 13408-09-8) has higher solubility than anhydrous forms .
- Isomer Identification : Use NMR or chiral chromatography to confirm isomer composition, as impurities or isomer ratios can affect solubility .
Q. What protocols are recommended for incorporating this compound into thermosensitive hydrogels?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
